(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid
Description
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, a methyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position. Its stereochemistry is critical for applications in medicinal chemistry, particularly in drug design where enantiomeric purity influences biological activity. The compound is often used as a precursor for synthesizing protected intermediates (e.g., Boc- or Cbz-derivatives) and bioactive molecules targeting receptors or enzymes .
Properties
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUPOQGHGMIUFC-ZYHUDNBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction can produce benzyl alcohols or aldehydes.
Scientific Research Applications
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine structure containing a benzyl group and a carboxylic acid functional group. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological activity and interactions.
Scientific Research Applications
This compound and its hydrochloride salt have applications in scientific research:
- Pharmaceutical Development: It serves as a candidate for drug development targeting specific biological pathways.
- Chemical Biology: It is utilized in studies to understand the interactions and binding affinities to biological targets. Techniques such as surface plasmon resonance, enzyme-linked immunosorbent assay, and molecular docking are employed to elucidate its mechanism of action and potential side effects.
- Synthesis of Complex Molecules: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals.
- Histamine H3 Receptor Research: It is used in the discovery of potent H3 receptor inverse agonists .
The biological activity of this compound is attributed to its structural features. Predictions based on structure-activity relationships suggest potential therapeutic applications:
- Antimicrobial Properties: Compounds with similar structures have shown efficacy against various pathogens.
- Neuroactive Effects: The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems.
- Anti-inflammatory Activity: The carboxylic acid moiety may contribute to anti-inflammatory effects observed in related compounds.
Related Compounds
Several compounds share structural similarities with this compound. These include similar compounds with variations in the substituents on the pyrrolidine ring:
- (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid: Features a cyclopentyl group instead of a methyl group.
- (3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid: Contains a cyclohexyl group instead of a cyclopentyl group.
- (3S,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid: Has a phenyl group in place of the cyclopentyl group.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
Substituents at the 4-Position
- (3S,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid (CAS 2350526-26-8) Key Difference: Ethyl group replaces the methyl at C4. Molecular Formula: C15H19NO4 vs. C13H17NO2 for the target compound. Synthesis: Available as a neat product (TRC-B412049-500MG), shipped at room temperature .
Aromatic and Functional Group Modifications
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid (CAS 1263281-88-4)
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid (14{4,5})
Protecting Group Variations
Boc-Protected Derivatives
- (3S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic Acid (CAS 1393524-21-4)
Cbz-Protected Derivatives
Stereochemical and Functional Group Contrasts
(3S,4S)-1-Benzylpyrrolidine-3,4-diol
- 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9) Key Difference: Ketone at C5 and methyl at N1.
Piperidine vs. Pyrrolidine Derivatives
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5) Key Difference: Six-membered piperidine ring vs. pyrrolidine.
Biological Activity
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
The compound features a pyrrolidine ring with a benzyl group and a carboxylic acid functional group at the 3-position. The stereochemistry at the 3 and 4 positions is critical for its biological activity, influencing its interactions with various biological systems. The presence of the carboxylic acid enhances solubility in biological fluids, which is essential for pharmacological effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Neurotransmitter Receptors : The compound may interact with receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
- Enzymatic Pathways : It can modulate enzyme activities, affecting metabolic pathways and cellular signaling processes.
Biological Activities
Predictions based on structure-activity relationships suggest several potential therapeutic applications:
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential use in treating infections.
- Neuroactive Effects : The pyrrolidine structure suggests possible interactions with neurotransmitter systems, which may be beneficial in treating neurological disorders.
- Anti-inflammatory Activity : The carboxylic acid moiety may contribute to anti-inflammatory effects observed in related compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- NK-3 Receptor Antagonism : Research indicates that derivatives of this compound can act as NK-3 receptor antagonists. These receptors are implicated in various conditions such as depression, anxiety, and schizophrenia. Antagonists targeting these receptors have shown promise in preclinical models for treating these disorders .
- Neuroprotective Effects : A study demonstrated that compounds with similar structures exhibited neuroprotective effects in models of neurodegeneration. This suggests potential applications in conditions like Parkinson's disease .
- Antimicrobial Activity : In vitro studies have reported that related pyrrolidine derivatives possess antimicrobial properties against a range of bacterial strains, supporting the hypothesis that this compound may also exhibit similar activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the challenges in scaling up lab-scale syntheses to gram quantities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
